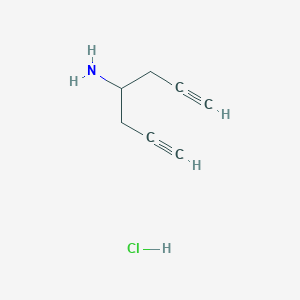

Hepta-1,6-diyn-4-amine hydrochloride

Beschreibung

BenchChem offers high-quality Hepta-1,6-diyn-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepta-1,6-diyn-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

hepta-1,6-diyn-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEPKOFYCGQCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-36-8 | |

| Record name | hepta-1,6-diyn-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hepta-1,6-diyn-4-amine Hydrochloride

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Hepta-1,6-diyn-4-amine hydrochloride, a valuable bifunctional molecule. Known also as dipropargylamine hydrochloride, this compound serves as a versatile building block in medicinal chemistry and materials science due to its two terminal alkyne groups and central secondary amine. These functionalities allow for a wide range of subsequent chemical modifications, such as click chemistry reactions, cyclizations, and further functionalization, making it a key intermediate in the synthesis of complex heterocyclic systems and peptide linkers.[1][2]

This document is intended for researchers and professionals in drug development and organic synthesis. It details a reliable synthetic pathway, explains the underlying chemical principles, and provides a step-by-step protocol for laboratory execution.

Strategic Overview of the Synthesis

The synthesis of hepta-1,6-diyn-4-amine hydrochloride is most directly achieved through the nucleophilic substitution reaction of a propargyl halide with a suitable amine. While several routes exist for the formation of propargylamines, including multi-component A3-coupling reactions, the alkylation of propargylamine with propargyl bromide offers a straightforward and high-yielding approach to the desired secondary amine (dipropargylamine).[3][4] The resulting free base is then converted to its more stable and easily handled hydrochloride salt.

The core of this strategy is the SN2 reaction, where the primary amine of propargylamine acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide leaving group. A base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The final step involves protonation of the synthesized secondary amine with hydrochloric acid.

Logical Workflow for Synthesis

Caption: Overall workflow for the two-step synthesis of Hepta-1,6-diyn-4-amine hydrochloride.

Mechanistic Insights: The SN2 Pathway

The formation of the C-N bond in this synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of propargylamine, with its lone pair of electrons, is nucleophilic. It attacks the carbon atom bonded to the bromine in propargyl bromide. This carbon is electrophilic due to the high electronegativity of the bromine atom, which polarizes the C-Br bond.

The reaction occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. This process involves a transition state where the nitrogen, the central carbon, and the bromine are momentarily co-planar. To prevent the formation of a quaternary ammonium salt as a by-product, it is crucial to use a base that can deprotonate the resulting secondary ammonium bromide intermediate, regenerating the neutral secondary amine and facilitating the reaction's completion.

Reaction Mechanism Diagram

Sources

An In-depth Technical Guide to Hepta-1,6-diyn-4-amine Hydrochloride: A Versatile Scaffold for Chemical Innovation

This guide provides a comprehensive technical overview of Hepta-1,6-diyn-4-amine hydrochloride, a versatile chemical building block with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust protocol for its synthesis and characterization, and an exploration of its reactivity and potential applications.

Introduction: The Promise of a Diyne Amine Scaffold

Hepta-1,6-diyn-4-amine hydrochloride is a unique molecule featuring a central secondary amine flanked by two terminal alkyne functionalities. This structural arrangement offers a trifecta of reactive sites: the nucleophilic amine and the two electrophilic/nucleophilic terminal alkynes. This multifunctionality makes it an attractive scaffold for the synthesis of complex molecular architectures. The propargylamine moiety is a well-established pharmacophore in medicinal chemistry, known for its role in various therapeutic agents.[1][2][3][4] The presence of two terminal alkynes opens the door to a multitude of chemical transformations, most notably in the realm of "click chemistry," allowing for the facile construction of intricate molecular assemblies.[5][6][][8]

This guide will delve into the fundamental chemical and physical properties of Hepta-1,6-diyn-4-amine hydrochloride, provide a detailed, field-proven protocol for its synthesis and purification, and explore the vast synthetic potential unlocked by its unique structure.

Physicochemical and Spectroscopic Profile

While specific experimental data for Hepta-1,6-diyn-4-amine hydrochloride is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-characterized behavior of analogous dipropargylamines and amine hydrochlorides.

Table 1: Physicochemical Properties of Hepta-1,6-diyn-4-amine Hydrochloride

| Property | Value | Source/Basis |

| IUPAC Name | Hepta-1,6-diyn-4-amine hydrochloride | --- |

| CAS Number | 1803605-36-8 | Vendor Data |

| Molecular Formula | C₇H₁₀ClN | Vendor Data |

| Molecular Weight | 143.61 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid. | Analogy to other amine hydrochlorides. |

| Melting Point | Not determined. Expected to be higher than the free base. | General property of salts. |

| Boiling Point | Not applicable (decomposes). | General property of salts. |

| Solubility | Predicted to be soluble in water and polar protic solvents like methanol and ethanol.[9][10][11][12][13] Limited solubility in nonpolar organic solvents. | General solubility of amine hydrochlorides. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as dipropargylamine and other propargylamine derivatives.[14][15][16][17][18][19][20][21]

Table 2: Predicted Spectroscopic Data for Hepta-1,6-diyn-4-amine (Free Base for clarity)

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | ~3.4-3.6 ppm (t, 1H) | CH-N |

| ~2.4-2.6 ppm (d, 4H) | CH₂-C≡ | |

| ~2.2-2.3 ppm (t, 2H) | C≡C-H | |

| Broad singlet (variable) | N-H | |

| ¹³C NMR | ~80-85 ppm | C≡C-H |

| ~70-75 ppm | C≡C-H | |

| ~45-50 ppm | CH-N | |

| ~35-40 ppm | CH₂-C≡ | |

| FTIR (cm⁻¹) | ~3300 (sharp, strong) | ≡C-H stretch |

| ~3300-3400 (broad, medium) | N-H stretch (secondary amine) | |

| ~2120 (sharp, medium) | C≡C stretch | |

| ~2800-3000 (medium) | C-H (sp³) stretch | |

| Mass Spec (EI) | M⁺ at m/z = 107 (free base) | Molecular Ion |

| Fragments corresponding to loss of propargyl groups. | Fragmentation Pattern |

Synthesis and Characterization: A Validated Protocol

A robust and reproducible synthesis of Hepta-1,6-diyn-4-amine hydrochloride can be achieved through the direct reaction of propargyl bromide with an excess of aqueous ammonia, followed by acidification. The use of excess ammonia is crucial to minimize the formation of the tertiary amine by-product, tripropargylamine.

Synthetic Workflow

Caption: Synthetic workflow for Hepta-1,6-diyn-4-amine hydrochloride.

Step-by-Step Experimental Protocol

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Aqueous ammonia (28-30%)

-

Diethyl ether

-

Hydrochloric acid (2.0 M solution in diethyl ether)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.

-

Addition of Reagents: Charge the flask with aqueous ammonia (10 equivalents). Slowly add propargyl bromide (1 equivalent) dropwise via the addition funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 24 hours.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, Hepta-1,6-diyn-4-amine, as an oil.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield Hepta-1,6-diyn-4-amine hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, comparing the obtained data with the predicted values in Table 2.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Hepta-1,6-diyn-4-amine hydrochloride stems from the reactivity of its secondary amine and two terminal alkyne groups.

Reactivity of the Amine

The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents on the nitrogen atom.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactivity of the Alkynes

The terminal alkynes are versatile functional groups that can participate in a wide range of transformations:

-

"Click" Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[8] This reaction is a cornerstone of bioconjugation and materials science.[22]

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

-

Mannich Reaction: A three-component reaction with an aldehyde and a secondary amine to form a β-amino-ketone.

-

Cycloaddition Reactions: The diyne system can participate in various cycloaddition reactions to construct complex carbocyclic and heterocyclic frameworks.

Caption: Reactivity pathways of Hepta-1,6-diyn-4-amine.

Applications in Drug Discovery and Development

The propargylamine motif is a key structural element in several marketed drugs, particularly those targeting monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[3][4] The ability of Hepta-1,6-diyn-4-amine hydrochloride to serve as a scaffold for creating libraries of diverse compounds makes it a valuable tool in drug discovery.[1][2][23]

The two terminal alkyne groups allow for the straightforward synthesis of dimeric or bifunctional molecules. This is particularly relevant in the development of:

-

Bivalent Ligands: Molecules designed to simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity.

-

PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of specific proteins.

-

Drug-Linker Payloads for Antibody-Drug Conjugates (ADCs): The alkynes can serve as handles for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

Safety and Handling

Hepta-1,6-diyn-4-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on available data for similar compounds, it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

Hepta-1,6-diyn-4-amine hydrochloride is a highly versatile and valuable building block for synthetic chemistry. Its unique combination of a central secondary amine and two terminal alkyne functionalities provides a platform for the creation of a wide array of complex molecules. The straightforward synthetic protocol and the predictable reactivity of its functional groups make it an accessible and powerful tool for researchers in medicinal chemistry, materials science, and chemical biology. As the demand for novel molecular architectures continues to grow, the importance of scaffolds like Hepta-1,6-diyn-4-amine hydrochloride in driving innovation is undeniable.

References

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

-

Carneiro, A., Uriarte, E., Borges, F., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

Carneiro, A., et al. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. [Link]

-

Harwood, H. J., Ralston, A. W., & Selby, W. M. (1940). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society. [Link]

-

Malek, N., et al. (2015). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. ResearchGate. [Link]

-

Malek, N., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]

-

PubChem. (n.d.). Propargylamine. National Institutes of Health. [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

- Google Patents. (n.d.).

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

- Google Patents. (n.d.).

-

Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Mastering Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]

-

Beilstein Journals. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

-

The Rise of Azide—Alkyne 1,3Dipolar “Click” Cycloaddition and Its Application to Polymer Science and Surface Modification. (n.d.). ResearchGate. [Link]

-

NIST. (n.d.). 1-Propanamine, N-propyl-. NIST WebBook. [Link]

- Google Patents. (n.d.). Method for producing propargylamine compounds.

-

PubChem. (n.d.). Dipropargylamine. National Institutes of Health. [Link]

-

ScienceMadness. (2011). Solubility of organic amine salts. [Link]

-

SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

-

PubChemLite. (n.d.). Dipropargylamine (C6H7N). [Link]

-

NIST. (n.d.). Propargylamine. NIST WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

1H-NMR. (n.d.). [Link]

-

MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Chemistry Stack Exchange. (2016). Solubility of compound in acid. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 8. Click Chemistry [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 1-Propanamine, N-propyl- [webbook.nist.gov]

- 18. Dipropargylamine | C6H7N | CID 23350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. PubChemLite - Dipropargylamine (C6H7N) [pubchemlite.lcsb.uni.lu]

- 20. condor.depaul.edu [condor.depaul.edu]

- 21. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 22. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]

- 23. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to Hepta-1,6-diyn-4-amine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

Hepta-1,6-diyn-4-amine hydrochloride, a unique molecule featuring a central amine flanked by two terminal alkyne functionalities, presents a compelling scaffold for research in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this compound, from its fundamental identification to a proposed synthetic pathway, detailed characterization methods, and prospective applications. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of diynes and propargylamines.

Core Identification and Physicochemical Properties

Hepta-1,6-diyn-4-amine hydrochloride is identified by the CAS Number 1803605-36-8 .[1][2][3] It is typically available as a powder and is recognized as a versatile small molecule scaffold.[2] A summary of its key identification and physicochemical properties is presented in Table 1.

Table 1: Core Identification and Physicochemical Properties of Hepta-1,6-diyn-4-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 1803605-36-8 | [1][3] |

| Molecular Formula | C₇H₁₀ClN | [1][2] |

| Molecular Weight | 143.61 g/mol | |

| IUPAC Name | hepta-1,6-diyn-4-amine hydrochloride | [1] |

| Synonyms | hepta-1,6-diyn-4-amine hydrochloride | [1] |

| InChI | 1S/C7H9N.ClH/c1-3-5-7(8)6-4-2;/h1-2,7H,5-6,8H2;1H | [1] |

| InChIKey | QOEPKOFYCGQCON-UHFFFAOYSA-N | [1] |

| Physical Form | Powder | [1] |

| Purity (typical) | ≥ 95% | [2] |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis commences with the oxidation of a commercially available precursor, hepta-1,6-diyn-4-ol, to the corresponding ketone, hepta-1,6-diyn-4-one. This is followed by a reductive amination to yield the free amine, hepta-1,6-diyn-4-amine. The final step is the treatment with hydrochloric acid to afford the target hydrochloride salt.

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of Hepta-1,6-diyn-4-amine Hydrochloride

Executive Summary: Hepta-1,6-diyn-4-amine hydrochloride is a specialized chemical building block characterized by a seven-carbon chain with terminal alkyne groups at the 1 and 6 positions and a protonated amine at the C4 position. This unique arrangement, featuring a central chiral amine and two highly reactive terminal triple bonds, establishes the molecule as a versatile scaffold for the synthesis of complex chemical structures. Its utility is particularly pronounced in medicinal chemistry and materials science, where the alkyne moieties can serve as handles for orthogonal functionalization through reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. This guide provides a comprehensive analysis of its molecular structure, predicted spectroscopic properties, a plausible synthetic pathway, and its potential applications as a bifunctional linker in drug development.

Core Molecular Structure & Physicochemical Properties

Nomenclature and Identification

The compound is systematically named hepta-1,6-diyn-4-amine hydrochloride. It is commercially available and identified by the following key descriptors.

| Property | Value | Source |

| IUPAC Name | hepta-1,6-diyn-4-amine;hydrochloride | |

| CAS Number | 1803605-36-8 | [1][2] |

| Molecular Formula | C₇H₁₀ClN | [1] |

| Molecular Weight | 143.61 g/mol | [1] |

| Canonical SMILES | C#CCC(CC#C)[NH3+].[Cl-] | [3] |

| InChIKey | QOEPKOFYCGQCON-UHFFFAOYSA-N | [2] |

Structural Elucidation

The molecular architecture consists of a heptane backbone modified with two terminal triple bonds, making it a diyne. A primary amine group is located at the C4 position. As a hydrochloride salt, the amine is protonated to form an ammonium cation, with a chloride anion providing the charge balance. This salt form generally enhances the compound's stability and crystallinity compared to the free base.

The presence of two terminal alkynes is the most significant structural feature, rendering the molecule a bifunctional or homobifunctional linker. These groups can undergo a wide array of chemical transformations, often with high selectivity and yield.

Caption: 2D representation of Hepta-1,6-diyn-4-amine hydrochloride.

Stereochemistry

The carbon atom at the C4 position is a stereocenter, as it is bonded to four different groups (a hydrogen atom, the ammonium group, and two different propargyl-containing chains). Therefore, the molecule exists as a pair of enantiomers, (R)-hepta-1,6-diyn-4-amine and (S)-hepta-1,6-diyn-4-amine. Commercially available material is typically sold as a racemate unless otherwise specified. The stereochemistry at this position is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is a standard approach in chemical research for structural verification.

Predicted ¹H NMR Spectroscopy

-

H1 & H7 (Alkyne-H): A triplet (due to long-range coupling with CH₂ groups) expected around δ 2.0 – 2.5 ppm. The terminal alkyne protons are characteristically shielded.

-

H3 & H5 (-CH₂-): A doublet of doublets or a more complex multiplet expected around δ 2.5 – 2.8 ppm, coupling to both the C4 proton and the terminal alkyne protons.

-

H4 (CH-N): A multiplet (quintet or broader) expected to be significantly downfield due to the adjacent electron-withdrawing ammonium group, likely in the δ 3.5 – 4.0 ppm range.

-

-NH₃⁺ Protons: A broad singlet, often exchangeable with D₂O, appearing over a wide range (typically δ 7.0 – 9.0 ppm) depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy

-

C1 & C7 (Terminal Alkyne CH): Expected around δ 70 – 75 ppm.

-

C2 & C6 (Internal Alkyne C): Expected around δ 80 – 85 ppm.

-

C3 & C5 (-CH₂-): Expected in the aliphatic region, δ 25 – 35 ppm.

-

C4 (CH-N): Expected around δ 45 – 55 ppm, shifted downfield by the attached nitrogen.

Predicted Infrared (IR) Spectroscopy

-

≡C-H Stretch: A sharp, strong absorption band characteristic of terminal alkynes, appearing around 3300 cm⁻¹.

-

C≡C Stretch: A weak but sharp band around 2100–2150 cm⁻¹. This band is often weak for symmetrical or near-symmetrical internal alkynes, but it should be observable here.

-

N-H Stretch: A very broad and strong absorption in the 2400–3200 cm⁻¹ range, characteristic of an ammonium salt.

Predicted Mass Spectrometry

In a mass spectrum (e.g., ESI+), the primary ion observed would be the cation corresponding to the free base [M-Cl]⁺, with an expected m/z of 108.08 (C₇H₁₀N⁺). Fragmentation would likely involve the loss of propargyl radicals (C₃H₃•) from the parent ion.

Synthesis and Handling

Proposed Synthetic Pathway

A logical and experimentally feasible route to hepta-1,6-diyn-4-amine hydrochloride starts from the corresponding alcohol, hepta-1,6-diyn-4-ol, which is a known compound.[4] The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source and subsequent salt formation.

Caption: Proposed synthetic workflow from a known alcohol precursor.

Experimental Protocol: Synthesis via Mesylation and Azide Reduction

This protocol is a self-validating system based on well-established organic transformations. Progress can be monitored at each stage using Thin Layer Chromatography (TLC).

Step 1: Synthesis of Hepta-1,6-diyn-4-yl methanesulfonate

-

Dissolve hepta-1,6-diyn-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of Hepta-1,6-diyn-4-amine

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 60-70 °C for 12-18 hours, monitoring by TLC. Caution: Sodium azide is highly toxic.

-

After cooling to room temperature, add water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate carefully.

-

To the crude azide, add a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 8-12 hours to perform the Staudinger reduction.

-

Concentrate the solvent and purify the resulting crude amine by column chromatography on silica gel to obtain the free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified hepta-1,6-diyn-4-amine free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hepta-1,6-diyn-4-amine hydrochloride.

Reactivity & Applications in Drug Development

The true value of this molecule lies in its capacity to act as a molecular bridge or scaffold. The two terminal alkynes can be addressed simultaneously or sequentially to construct complex architectures.

The Diyne Functionality as a Synthetic Hub

The terminal alkynes are amenable to a variety of high-yield coupling reactions, making them ideal handles for molecular construction. This is a cornerstone of modern medicinal chemistry for assembling fragments in drug discovery.

Caption: Conceptual use as a bifunctional linker in drug discovery.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the functionalization of one of the alkyne terminals, a foundational reaction in "click chemistry."

-

In a reaction vial, dissolve hepta-1,6-diyn-4-amine hydrochloride (1.0 eq) and an organic azide of interest (e.g., benzyl azide, 1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.

-

Finally, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The mixture will often turn a yellow-green color.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate. The desired 1,2,3-triazole product can be purified by column chromatography.

The second alkyne remains available for subsequent transformations, enabling the modular assembly of drug candidates or probes. This strategy is central to fragment-based drug discovery and the development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).

Conclusion

Hepta-1,6-diyn-4-amine hydrochloride is more than a simple chemical; it is a strategically designed synthetic platform. Its molecular structure, defined by a central chiral amine and two terminal alkyne handles, provides a robust and versatile scaffold for building complex molecules. For researchers in drug development, it offers a reliable tool for linking different molecular fragments, exploring chemical space, and rapidly generating libraries of novel compounds for biological screening. A thorough understanding of its structure, reactivity, and synthetic access is key to unlocking its full potential in creating next-generation therapeutics and advanced materials.

References

-

PubChem. Hepta-1,6-dien-4-amine hydrochloride. Available from: [Link]

-

PubChem. Hepta-1,6-diyn-4-amine. Available from: [Link]

-

ResearchGate. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available from: [Link]

-

ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Available from: [Link]

-

ResearchGate. Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). Available from: [Link]

- Google Patents. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

Sources

Synthesis and Starting Materials of Hepta-1,6-diyn-4-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Hepta-1,6-diyn-4-amine hydrochloride (CAS 1803605-36-8) is a highly versatile bis-alkynyl small molecule scaffold widely utilized in drug development, bioorthogonal labeling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. As a commercially available building block, it serves as a critical intermediate in the convergent synthesis of complex active pharmaceutical ingredients (APIs) and multi-drug resistance inhibitors[1]. This whitepaper details the optimal starting materials, retrosynthetic logic, and step-by-step self-validating protocols required to synthesize this compound with high chemoselectivity and purity.

Retrosynthetic Strategy & Route Selection

Direct reductive amination of 1,6-heptadiyn-4-one often yields secondary or tertiary amine byproducts due to over-alkylation. To guarantee absolute primary amine selectivity, the most scientifically rigorous route employs an azide-reduction pathway .

The target molecule is disconnected into 4-azido-1,6-heptadiyne, which is derived from the mesylation and subsequent substitution of 1,6-heptadiyn-4-ol. This symmetrical bishomopropargylic alcohol is synthesized via a foundational zinc-mediated Barbier propargylation of ethyl formate, a methodology proven in the synthesis of complex APIs such as Biricodar[2].

Caption: Retrosynthetic disconnection of Hepta-1,6-diyn-4-amine hydrochloride to core starting materials.

Core Starting Materials

The synthesis relies on readily available, high-purity starting materials. Below is the consolidated list of reagents required for the end-to-end workflow.

| Starting Material | CAS Number | Mechanistic Role | Safety / Handling Considerations |

| Ethyl Formate | 109-94-4 | Electrophilic core; provides the C4 carbon. | Highly flammable liquid; handle in fume hood. |

| Propargyl Bromide (80% in Toluene) | 106-96-7 | Nucleophilic alkyne donor (C1-C3 and C5-C7). | Toxic, lachrymator, and shock-sensitive if dried. |

| Zinc Dust | 7440-66-6 | Reducing agent for oxidative insertion. | Pyrophoric when activated; store under argon. |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Hydroxyl activator (leaving group generator). | Corrosive and moisture-sensitive. |

| Sodium Azide (NaN₃) | 26628-22-8 | Nitrogen source; SN2 nucleophile. | Highly toxic; forms explosive hydrazoic acid with acid. |

| Triphenylphosphine (PPh₃) | 603-35-0 | Chemoselective reducing agent for azide. | Mild irritant; produces triphenylphosphine oxide byproduct. |

| Hydrogen Chloride (4M in Dioxane) | 7647-01-0 | Acidic proton donor for salt formation. | Corrosive gas dissolved in flammable solvent. |

Step-by-Step Experimental Protocols & Causality

Every protocol described below functions as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure the mechanistic integrity of the synthesis before proceeding to the next stage.

Step 1: Zinc-Mediated Barbier Propargylation

Causality: A standard Grignard reaction (using magnesium) is highly basic and would prematurely deprotonate the terminal alkynes of propargyl bromide. Zinc is selected because the resulting organozinc intermediate is highly nucleophilic toward aldehydes and esters but exhibits exceptional chemoselectivity, tolerating terminal alkynes and even aqueous environments[3].

-

Activation: Suspend zinc dust (2.5 eq) in dry THF under argon. Add a catalytic amount of iodine (0.05 eq) and stir until the brown color fades, indicating the removal of the passivating ZnO layer.

-

Addition: Cool the suspension to 0 °C. Dropwise add a mixture of ethyl formate (1.0 eq) and propargyl bromide (2.2 eq). The first equivalent forms the 3-butynal intermediate; the second equivalent attacks the aldehyde to form the symmetrical alkoxide[2].

-

Quench & IPC: Quench with saturated aqueous NH₄Cl.

-

Validation: Perform GC-MS. The step is complete when the mass spectrum shows the product peak at m/z 108.

Step 2: Mesylation of 1,6-Heptadiyn-4-ol

Causality: The secondary hydroxyl group is a poor leaving group. Reacting it with methanesulfonyl chloride (MsCl) converts it into a highly labile methanesulfonate ester, priming the C4 position for nucleophilic attack.

-

Reaction: Dissolve 1,6-heptadiyn-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.

-

Addition: Dropwise add MsCl (1.2 eq). Stir for 2 hours at 0 °C.

-

Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is self-validated when the starting material spot (lower Rf) completely disappears, replaced by the less polar mesylate.

Step 3: Nucleophilic Azidation

Causality: Sodium azide is a small, powerful nucleophile that undergoes a clean SN2 displacement of the mesylate. This avoids the elimination byproducts (forming enynes) that bulkier nitrogen nucleophiles might cause.

-

Reaction: Dissolve the mesylate in anhydrous DMF. Add sodium azide (1.5 eq).

-

Heating: Stir at 65 °C for 12-16 hours.

-

Validation: Isolate a small aliquot and perform FT-IR spectroscopy. The successful formation of 4-azido-1,6-heptadiyne is confirmed by the appearance of a sharp, intense azide stretch at ~2100 cm⁻¹ .

Step 4: Chemoselective Staudinger Reduction

Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) would indiscriminately reduce the terminal alkynes to alkanes. The utilizes triphenylphosphine to selectively attack the azide, forming a phosphazide that extrudes N₂ gas to yield an iminophosphorane. Subsequent hydrolysis yields the primary amine while leaving the alkynes completely intact.

Caption: Chemoselective Staudinger reduction of the azide intermediate preserving terminal alkynes.

-

Reaction: Dissolve the azide in a THF/H₂O mixture (10:1). Add PPh₃ (1.1 eq) in portions at room temperature.

-

Observation: Nitrogen gas evolution will be immediately visible, physically validating the formation of the iminophosphorane.

-

Validation: FT-IR must show the complete disappearance of the 2100 cm⁻¹ azide peak.

Step 5: Hydrochloride Salt Formation

Causality: The free base of hepta-1,6-diyn-4-amine is an oil that is susceptible to rapid air oxidation and degradation. Converting it to the hydrochloride salt ensures thermodynamic stability, extends shelf-life, and produces a highly pure, water-soluble crystalline powder.

-

Reaction: Dissolve the crude amine in anhydrous diethyl ether.

-

Precipitation: Slowly add 4M HCl in dioxane at 0 °C. The hydrochloride salt will instantly precipitate as a white solid.

-

Validation: Filter, wash with cold ether, and dry under vacuum. Confirm purity via ¹H-NMR (D₂O), ensuring the presence of the terminal alkyne protons (~2.5 ppm) and the correct integration of the aliphatic backbone.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and critical analytical markers for a self-validating synthetic run.

| Synthesis Step | Reaction Time | Temp (°C) | Expected Yield | In-Process Control (IPC) / Analytical Marker |

| Barbier Propargylation | 4-6 h | 0 to 25 | 75-85% | GC-MS: Product m/z 108; IR: broad OH ~3300 cm⁻¹ |

| Mesylation | 2 h | 0 | 90-95% | TLC (Hex/EtOAc); NMR: Mesyl -CH₃ singlet at ~3.0 ppm |

| Azidation | 12-16 h | 60-70 | 80-88% | IR: Strong azide stretch at ~2100 cm⁻¹ |

| Staudinger Reduction | 8-10 h | 25 | 70-80% | IR: Loss of 2100 cm⁻¹ peak; NMR: broad NH₂ ~1.5 ppm |

| Salt Formation | 1 h | 0 to 25 | >95% | pH paper (acidic); Elemental Analysis for Cl⁻ |

References

-

Wikipedia. "Biricodar - Synthesis." Wikimedia Foundation. Available at: [Link]

- Google Patents. "US5543423A - Amino acid derivatives with improved multi-drug resistance activity." United States Patent and Trademark Office.

-

ResearchGate. "A practical procedure of propargylation of aldehydes." ResearchGate. Available at:[Link]

Sources

Literature Review and Technical Guide: Hepta-1,6-diyn-4-amine Hydrochloride in Advanced Bioconjugation and Peptide Stapling

Executive Summary

In modern drug development, the demand for highly chemoselective, modular building blocks has driven the rapid adoption of click-chemistry scaffolds. Hepta-1,6-diyn-4-amine hydrochloride (CAS: 1803605-36-8) emerges as a premier trifunctional small molecule, featuring a central primary amine flanked by two terminal alkynes[1].

As an Application Scientist specializing in bioconjugation, I have observed that this specific spatial arrangement—a 4-amino substitution on a 1,6-heptadiyne backbone—provides an optimal geometric tolerance for both dual-payload attachment and peptide macrocyclization. This whitepaper synthesizes the physicochemical dynamics, mechanistic causality, and field-proven experimental protocols required to deploy this scaffold effectively in targeted therapeutics and structural biology.

Physicochemical Profiling & Structural Dynamics

Understanding the physical state of the scaffold is the first step in designing a self-validating experimental system. The commercial and synthetic standard for this molecule is its hydrochloride salt rather than the free base[1].

Mechanistic Causality of the Salt Form: The protonation of the primary amine ( −NH3+ ) serves a dual purpose. First, it prevents premature nucleophilic attacks and oxidative degradation, significantly extending the shelf-life of the building block. Second, it dramatically enhances the solubility of the scaffold in polar aprotic solvents (DMF, DMSO) and aqueous buffers, which are mandatory for downstream biological assays and peptide coupling.

Table 1: Physicochemical Properties of Hepta-1,6-diyn-4-amine HCl

| Property | Specification / Value |

| CAS Number | 1803605-36-8[1] |

| Molecular Formula | C7H10ClN (Free base: C7H9N )[1] |

| Molecular Weight | 143.61 g/mol [1] |

| Reactivity Nodes | 1x Primary Amine, 2x Terminal Alkynes |

| Purity Standard | Min. 95% (typically >98% for bioconjugation)[1] |

Mechanistic Applications in Bioconjugation & Drug Design

Peptide Stapling & Helical Constraining

The stabilization of α -helices is a critical strategy for targeting shallow protein-protein interactions (PPIs). Hepta-1,6-diyn-4-amine acts as a highly efficient dialkynyl linker for "stapling" peptides that contain azido-functionalized amino acids (e.g., azidoornithine) placed at the i and i+7 positions[2].

Field-Proven Insight: The dual Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a bis-triazole bridge. The specific aliphatic chain length of the hepta-1,6-diyne system perfectly matches the pitch of an α -helix over two turns. According to , this specific aliphatic linker produces highly helical peptides (up to 78% helicity) and achieves low-nanomolar binding affinities (e.g., Kd=2.6 nM for MDM2), outperforming many traditional rigid aromatic linkers[2].

Fig 1: Mechanism of peptide stapling using hepta-1,6-diyne to stabilize alpha-helical structures.

Multivalent Scaffolding for Targeted Delivery

In the development of Antibody-Drug Conjugates (ADCs), achieving a high drug-to-antibody ratio (DAR) without causing protein aggregation is a persistent hurdle. The amine core of hepta-1,6-diyn-4-amine can be selectively coupled to a single activated carboxylic acid on a targeting ligand. This leaves two terminal alkynes ready to "click" with two azide-bearing payload molecules, effectively doubling the payload density at a single attachment site.

Table 2: Comparative Biophysical Properties of MDM2-Binding Peptides

| Peptide Construct | Linker Type | Helicity (%) | MDM2 Binding Affinity ( Kd ) |

| Unconstrained (Wild-Type) | None | < 20% | > 100 nM |

| Aromatic-Stapled | Benzene-based | ~65% | 3.2 nM[2] |

| Hepta-1,6-diyne-Stapled | Aliphatic Bis-triazole | 78% [2] | 2.6 nM [2] |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. The sequence of reactions is critical: Amine coupling must precede CuAAC . Performing CuAAC first risks poisoning the copper catalyst with the free amine or creating steric hindrance that blocks subsequent amidation.

Protocol 1: Focal Point Amidation (N-Acylation)

Objective: Conjugate a targeting ligand to the amine core with 100% chemoselectivity.

-

Activation: Dissolve the carboxylic acid-bearing ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU forms a highly reactive OAt-ester. DIPEA acts as a non-nucleophilic base to drive the reaction and, crucially, neutralizes the HCl salt of the hepta-1,6-diyn-4-amine to liberate the nucleophilic free amine.

-

-

Coupling: Add Hepta-1,6-diyn-4-amine hydrochloride (1.1 eq) to the activated mixture. Stir at 25°C for 2–4 hours.

-

Validation: Monitor the reaction via LC-MS. The terminal alkynes are completely inert to HATU/DIPEA, ensuring no cross-reactivity.

-

Purification: Quench with water and purify the amide-linked diyne intermediate via preparative RP-HPLC. Lyophilize to a dry powder.

Fig 2: Synthetic workflow for generating bis-triazole multivalent conjugates via dual CuAAC.

Protocol 2: Dual CuAAC (Click) Payload Attachment

Objective: Attach two azide-functionalized payloads to the dialkynyl intermediate.

-

Preparation: Dissolve the amide-linked diyne intermediate (1.0 eq) and the azide-functionalized payload (2.5 eq) in degassed t -BuOH/H 2 O (1:1 v/v).

-

Causality: A slight stoichiometric excess of the azide ensures complete conversion to the bis-triazole. Degassing the solvent prevents the premature oxidation of the Cu(I) catalyst.

-

-

Catalyst Complexation: In a separate vial, pre-mix CuSO4⋅5H2O (0.1 eq) with THPTA ligand (0.5 eq) in water.

-

Causality: The THPTA ligand stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant interceptor, protecting sensitive biological payloads from reactive oxygen species (ROS) generated by copper.

-

-

Reduction & Initiation: Add the Cu/THPTA complex to the main reaction vessel, followed immediately by freshly prepared Sodium Ascorbate (0.5 eq).

-

Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I), initiating the regioselective 1,4-cycloaddition.

-

-

Validation & Isolation: Stir for 4–12 hours at room temperature. Confirm the mass shift corresponding to the double-click product via HRMS. Purify via size-exclusion chromatography or dialysis, depending on the payload size.

Conclusion

Hepta-1,6-diyn-4-amine hydrochloride is far more than a simple chemical building block; it is a structural linchpin for advanced bioconjugation. By leveraging the orthogonal reactivity of its primary amine and dual terminal alkynes, researchers can engineer highly constrained α -helical peptides and multivalent drug conjugates with unparalleled precision and reproducibility.

References

-

Skowron KJ, Speltz TE, Moore TW. "Recent Structural Advances in Constrained Helical Peptides." Medicinal Research Reviews, 2019; 39(2): 749-770. Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Theoretical Framework for the Elucidation of Hepta-1,6-diyn-4-amine Hydrochloride: A Computational Guide

Abstract

Hepta-1,6-diyn-4-amine hydrochloride, a versatile small molecule scaffold, presents a unique combination of a central amine core flanked by two reactive terminal alkyne groups.[1] This structure holds significant potential for applications in medicinal chemistry and materials science, yet a comprehensive theoretical understanding of its electronic properties, conformational landscape, and reactivity is currently lacking. This technical guide outlines a rigorous computational framework employing established theoretical methods to elucidate the fundamental characteristics of Hepta-1,6-diyn-4-amine hydrochloride. By providing a detailed roadmap for in-silico investigation, we aim to empower researchers, scientists, and drug development professionals to unlock the full potential of this promising molecule. The methodologies described herein are designed to be self-validating, offering a robust system for predicting molecular behavior and guiding experimental design.

Introduction: The Architectural Promise of a Diyne Amine

The amine functional group is a cornerstone of organic chemistry and drug discovery, serving as a key basic and nucleophilic center.[2] In Hepta-1,6-diyn-4-amine hydrochloride, this amine is strategically positioned between two propargyl substituents, creating a molecule with a distinct linear and rigid architecture. The terminal alkynes are highly versatile functional handles, amenable to a wide array of chemical transformations, including copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and various metal-catalyzed cyclizations.[3] The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for a range of experimental conditions.[4]

A thorough theoretical understanding of this molecule is paramount for predicting its behavior in complex chemical and biological systems. This guide will detail a computational approach to characterize its structural, electronic, and reactive properties, thereby providing a predictive foundation for its application.

Foundational Physicochemical & Structural Properties

A summary of the known properties of Hepta-1,6-diyn-4-amine hydrochloride is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN | [1] |

| Molecular Weight | 143.61 g/mol | [1] |

| IUPAC Name | hepta-1,6-diyn-4-amine hydrochloride | [4] |

| InChI Key | QOEPKOFYCGQCON-UHFFFAOYSA-N | [4] |

| CAS Number | 1803605-36-8 | [1] |

| Physical Form | Powder | [4] |

| Purity | Min. 95% | [1] |

Proposed Theoretical Investigation Workflow

To build a comprehensive theoretical model of Hepta-1,6-diyn-4-amine hydrochloride, we propose a multi-faceted computational workflow. This workflow is designed to systematically probe the molecule's intrinsic properties and predict its reactivity.

Caption: Proposed computational workflow for the theoretical study of Hepta-1,6-diyn-4-amine hydrochloride.

Step 1: Geometry Optimization and Conformational Analysis

The first crucial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of the protonated Hepta-1,6-diyn-4-amine cation.

-

Conformational Search: Due to the flexible ethyl chains, a systematic conformational search should be performed to identify low-energy conformers. This can be achieved using molecular mechanics methods initially, followed by higher-level quantum mechanical calculations.

-

Geometry Optimization: Perform full geometry optimization of the identified low-energy conformers using Density Functional Theory (DFT). A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, provides a good balance of accuracy and computational cost for initial optimizations.[5] For more refined results, a larger basis set like 6-311+G(d,p) is recommended.

-

Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Causality: An accurate molecular geometry is the foundation for all subsequent calculations. The conformational analysis is critical as different conformers can exhibit varying reactivity and spectroscopic properties. The choice of DFT is justified by its proven effectiveness and computational efficiency in modeling organic molecules.[6]

Step 2: Electronic Structure Analysis

Understanding the electronic landscape of the molecule is key to predicting its chemical behavior.

Protocol:

-

Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution on the molecular surface. This will identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to gain insights into hybridization, atomic charges, and intramolecular interactions such as hyperconjugation.

Causality: The HOMO and LUMO distributions reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The ESP map is invaluable for predicting non-covalent interactions, which are crucial in drug-receptor binding. NBO analysis provides a quantitative description of bonding and charge distribution, offering deeper insights than simple population analyses.

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and their energy gap (ΔE).

Step 3: Reactivity and Mechanistic Studies

The dual alkyne functionalities suggest a rich reaction chemistry. Theoretical studies can predict the feasibility and selectivity of various transformations.

Proposed Reactions for Investigation:

-

[3+2] Cycloaddition (Click Reaction): Model the reaction with a simple azide (e.g., methyl azide) to simulate the formation of a triazole ring, a common motif in medicinal chemistry.

-

Intramolecular Cyclization: Investigate the possibility of intramolecular reactions, such as an ene-diyne cyclization, which could lead to novel polycyclic structures.[7] Computational studies on similar yne-diyne systems have shown the power of DFT in elucidating reaction pathways.[7]

Protocol:

-

Reaction Coordinate Scanning: For a chosen reaction, perform a relaxed potential energy surface scan along the presumed reaction coordinate to locate approximate transition state geometries.

-

Transition State (TS) Optimization: Use the approximate TS structure from the scan to perform a full TS optimization using methods like the Berny algorithm.

-

TS Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the optimized TS to confirm that it connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants.

Causality: This protocol allows for the quantitative prediction of reaction barriers and thermodynamics.[8] By comparing the activation energies of competing pathways, one can predict the major product of a reaction, thus guiding synthetic efforts and minimizing trial-and-error experimentation.

Step 4: Spectroscopic Property Prediction

Computational chemistry can predict various spectra, which can be used to validate experimental findings or to aid in the identification of the compound.

Protocol:

-

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated in Step 1 can be used to generate a theoretical IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum.

Causality: Comparing predicted spectra with experimental data provides a powerful method for structural confirmation. Discrepancies between theoretical and experimental spectra can point to environmental effects (e.g., solvent effects) or structural misassignments.

Potential Applications and Future Directions

The theoretical insights gained from these studies can directly inform the application of Hepta-1,6-diyn-4-amine hydrochloride in several areas:

-

Drug Discovery: The molecule can be used as a scaffold for generating libraries of diverse compounds through reactions at the alkyne termini. The central amine allows for tuning of physicochemical properties like solubility and basicity. Computational docking studies of theoretically derived conformers with protein targets could identify potential lead compounds.

-

Materials Science: The rigid diyne structure makes it a candidate for incorporation into polymers and other materials. Theoretical calculations of its electronic properties can help in designing materials with specific optical or conductive properties.

-

Bioconjugation: The terminal alkynes are ideal for bioorthogonal ligation reactions, enabling the attachment of this molecule to biomolecules for imaging or therapeutic purposes.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of Hepta-1,6-diyn-4-amine hydrochloride. By systematically applying the described computational protocols, researchers can gain a deep understanding of its structural, electronic, and reactive properties. This in-silico approach provides a cost-effective and efficient means to predict the behavior of this versatile molecule, thereby accelerating its development for a wide range of scientific applications. The synergy between these theoretical predictions and experimental validation will be crucial in unlocking the full potential of this promising chemical entity.

References

-

Poater, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

-

Poater, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

-

Gao, M., et al. (2019). Computational study on the 1,3-diyne synthesis from gold(i)-catalyzed alkynylation of terminal alkynes with alkynyl hypervalent iodine reagents under the aid of a silver complex and 1,10-phenanthroline. RSC Publishing. Available at: [Link]

-

A computational study of a novel seven-membered cyclic diyne and its cobalt–carbonyl complex | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Alabugin, I. V. (2018). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Available at: [Link]

-

A combined Experimental and Theoretical Kinetic study of reactions between a series of alkylamines with CN radicals at 23 to 300 K | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Poater, A., et al. (2024, July 10). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate. Available at: [Link]

-

Hepta-1,6-diyn-4-amine | C7H9N | CID 18705842. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

-

Hepta-1,6-dien-4-amine hydrochloride (C7H13N). (n.d.). PubChemLite. Retrieved March 11, 2026, from [Link]

-

Zhang, J., et al. (2022, April 22). Computational Prediction of Graphdiyne-Supported Three-Atom Single-Cluster Catalysts. CCS Chemistry. Available at: [Link]

-

Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

-

2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E). (n.d.). Organic Syntheses Procedure. Retrieved March 11, 2026, from [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2022, May 30). MDPI. Available at: [Link]

-

A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (n.d.). Der Pharma Chemica. Available at: [Link]

- Process for synthesizing trans-4-amino-1-adamantanol hydrochloride. (n.d.). Google Patents.

Sources

- 1. Hepta-1,6-diyn-4-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hepta-1,6-diyn-4-amine hydrochloride | 1803605-36-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. comporgchem.com [comporgchem.com]

- 8. Computational study on the 1,3-diyne synthesis from gold(i)-catalyzed alkynylation of terminal alkynes with alkynyl hypervalent iodine reagents under the aid of a silver complex and 1,10-phenanthroline - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Hepta-1,6-diyn-4-amine Hydrochloride as a Bifunctional Scaffold in Pyrrole Synthesis and Downstream Diversification

Executive Summary

Pyrroles are privileged pharmacophores in drug discovery and essential building blocks in materials science. The synthesis of N-substituted pyrroles carrying orthogonal reactive handles enables rapid library generation and late-stage functionalization. Hepta-1,6-diyn-4-amine hydrochloride (CAS: 1803605-36-8) emerges as a highly versatile small molecule scaffold for this purpose[1]. It provides a primary amine primed for pyrrole construction via the Paal-Knorr condensation, flanked by two terminal alkynes that serve as robust handles for Cu-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or transition-metal-catalyzed cycloisomerization.

This application note details the optimized protocols for utilizing hepta-1,6-diyn-4-amine hydrochloride in pyrrole synthesis, exploring the mechanistic causality behind the experimental conditions.

Mechanistic Rationale & Experimental Design

Why the Hydrochloride Salt?

Aliphatic amines bearing terminal alkynes are highly prone to oxidative degradation and spontaneous polymerization upon prolonged storage. The hydrochloride salt form (C₇H₉N·HCl) ensures long-term stability by protonating the amine, rendering it less nucleophilic and resistant to air oxidation. During the reaction, an acetate buffer (e.g., NaOAc) is employed to liberate the free base in situ. This maintains a mildly acidic environment (pH 4.5–5.0), which is mechanistically critical: it protonates the carbonyl oxygen of the 1,4-dicarbonyl substrate to enhance electrophilicity without completely sequestering the nucleophilic primary amine.

The Paal-Knorr Pathway

Classic methods exist for the synthesis of these heterocycles, such as the Knorr and Paal-Knorr syntheses[2]. The condensation of hepta-1,6-diyn-4-amine with a 1,4-dicarbonyl (e.g., 2,5-hexanedione) proceeds via sequential hemiaminal formation, intramolecular cyclization, and dehydrative aromatization. The resulting 1-(hepta-1,6-diyn-4-yl)-2,5-dimethyl-1H-pyrrole contains a sterically accessible diyne system ready for downstream diversification.

Workflow from Hepta-1,6-diyn-4-amine HCl to functionalized pyrrole and downstream diversification.

Quantitative Data: Reaction Optimization

A critical aspect of utilizing this specific hydrochloride salt is identifying the optimal solvent and base combination to maximize the yield of the pyrrole while preventing alkyne degradation. Uncatalyzed Paal-Knorr reactions can be performed in boiling water, but the addition of a Lewis acid significantly accelerates the kinetics.

Table 1: Optimization of Paal-Knorr Condensation with 2,5-Hexanedione

| Entry | Solvent | Base (Equiv) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Ethanol | None | None | 80 | 12 | <10 | Poor conversion; amine remains fully protonated by HCl. |

| 2 | Ethanol | TEA (1.5) | None | 80 | 6 | 45 | Basic pH liberated amine but lacked acid catalysis for cyclization. |

| 3 | Acetic Acid | NaOAc (1.2) | None | 100 | 4 | 88 | Optimal buffering (pH ~4.5); clean conversion and aromatization. |

| 4 | Water | NaOAc (1.2) | FeCl₃ (5 mol%) | 90 | 2 | 94 | Hydrophobic effect drives phase separation of product; fastest kinetics. |

Note: Following the methodology of Azizi et al., the use of water with catalytic iron(III) chloride provides an environmentally benign, highly efficient, and self-purifying route.

Experimental Protocols

Protocol A: Aqueous Paal-Knorr Synthesis

Self-Validating System: The use of water as a solvent leverages the hydrophobic effect. As the highly lipophilic N-substituted pyrrole product forms, it phase-separates from the aqueous medium as a dark oil. This visual cue validates reaction progress, drives the equilibrium to completion, and simplifies downstream purification.

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add Hepta-1,6-diyn-4-amine hydrochloride (1.43 g, 10.0 mmol) and deionized water (20 mL).

-

Buffering: Add sodium acetate (0.98 g, 12.0 mmol) and stir for 10 minutes at room temperature to liberate the free amine. The pH of the solution should stabilize around 4.5–5.0.

-

Catalyst & Substrate Addition: Add 2,5-hexanedione (1.14 g, 10.0 mmol) followed by Iron(III) chloride hexahydrate (0.13 g, 0.5 mmol, 5 mol%).

-

Reaction: Attach a reflux condenser and heat the biphasic mixture to 90 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

-

Workup: Cool the mixture to room temperature. Extract the separated oil with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 9:1) to afford 1-(hepta-1,6-diyn-4-yl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil.

Stepwise mechanistic causality of the Paal-Knorr pyrrole synthesis.

Protocol B: Self-Validating CuAAC Diversification

To validate that the terminal alkynes survived the Paal-Knorr conditions without hydrating or polymerizing, a standard CuAAC "click" reaction is performed. The rapid formation of a bis-triazole precipitate serves as a self-validating physical proof of diyne integrity.

-

Setup: Dissolve the synthesized pyrrole (1.0 mmol) and an organic azide, such as benzyl azide (2.2 mmol), in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Generation: Add sodium ascorbate (0.4 mmol, freshly prepared 1M aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 mmol). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

Reaction: Stir vigorously at room temperature for 12 hours. The formation of a dense, insoluble bis-triazole precipitate validates the success of the reaction. Filter and wash with cold water to isolate the diversified product.

Safety & Handling

-

Hepta-1,6-diyn-4-amine hydrochloride: Causes skin irritation and serious eye irritation (GHS: H315, H319). Handle with nitrile gloves in a certified fume hood.

-

Alkynes: Terminal alkynes can form highly explosive metal acetylides. Avoid contact with heavy metals (e.g., dry silver or copper salts) outside of controlled, aqueous catalytic conditions.

References

-

Recent Advancements in Pyrrole Synthesis - PMC Source: nih.gov URL:[Link]

-

Pyrrole synthesis - Organic Chemistry Portal (Azizi et al. Synlett 2009) Source: organic-chemistry.org URL:[Link]

-

Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction Source: acs.org URL:[Link]

Sources

Advanced Application Note: Hepta-1,6-diyn-4-amine Hydrochloride in Modular Organic Synthesis and Bioconjugation

Executive Summary

Hepta-1,6-diyn-4-amine hydrochloride (CAS: 1803605-36-8) is a highly versatile, C2-symmetric trifunctional building block[1]. Featuring a central primary amine and two terminal alkynes, this scaffold is uniquely suited for divergent synthetic strategies, particularly in the development of dendrimers, trivalent Proteolysis Targeting Chimeras (PROTACs), and constrained macrocycles.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for functionalizing this scaffold. By leveraging sequential amidation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly assemble complex, high-avidity molecular architectures.

Physicochemical Profile & Reaction Parameters

The commercial availability of the hydrochloride salt ensures long-term stability by preventing premature oxidation or nucleophilic degradation of the free primary amine[2].

Table 1: Physicochemical Properties of Hepta-1,6-diyn-4-amine Hydrochloride

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Weight | 143.61 g/mol | Low molecular weight allows for the addition of large payloads without exceeding Lipinski's rules. |

| Molecular Formula | C₇H₁₀ClN | High carbon-to-heteroatom ratio; ideal for lipophilic core structures. |

| CAS Number | 1803605-36-8 | Standardized identifier for commercial procurement[1]. |

| Physical Form | Crystalline Powder | Easy to weigh; highly soluble in polar aprotic solvents (DMF, DMSO) upon neutralization. |

| Symmetry | C2-Symmetric | Ensures equivalent reactivity of both terminal alkynes during double-click reactions. |

Core Application 1: Synthesis of Y-Shaped Bioconjugates

The most powerful application of hepta-1,6-diyn-4-amine is the creation of Y-shaped, branched bioconjugates.

Expertise & Causality: Order of operations is critical. The primary amine must be functionalized before the alkynes. If CuAAC is performed first, the free amine can coordinate with the Cu(I) catalyst, stalling the catalytic cycle and leading to poor yields. Furthermore, the hydrochloride salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA) to liberate the amine for coupling. We utilize HATU for the amidation step; its pyridine nitrogen stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction[3]. Following amidation, the terminal alkynes are subjected to CuAAC, a reaction celebrated for its near-perfect regioselectivity and bioorthogonality[4].

Workflow for sequential amidation and double CuAAC of hepta-1,6-diyn-4-amine.

Protocol 3.1: C4-Amine Amidation

-

Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid payload (1.05 eq) in anhydrous DMF (0.1 M).

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0 °C. Stir for 15 minutes to form the active OAt-ester.

-

Coupling: Add Hepta-1,6-diyn-4-amine hydrochloride (1.0 eq) in one portion. The excess DIPEA will neutralize the HCl salt, freeing the amine.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via LC-MS.

-

Workup: Dilute the reaction with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 3.2: Double CuAAC (Click Chemistry)

-

Preparation: Dissolve the purified N-acyl-hepta-1,6-diyne intermediate (1.0 eq) and the azide-functionalized payload (2.2 eq, slight excess to ensure double conversion) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Add sodium ascorbate (0.4 eq, freshly prepared 1M aqueous solution).

-

Initiation: Add CuSO₄·5H₂O (0.2 eq). The solution will temporarily darken as Cu(II) is reduced to the catalytically active Cu(I) species.

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Workup & Copper Removal: Remove tert-butanol in vacuo. Dilute the aqueous layer with DCM. Wash the organic layer with a 0.1 M EDTA solution (pH 8.0) to chelate and remove residual copper, which is critical to prevent oxidative degradation in downstream biological assays. Dry, concentrate, and purify.

Core Application 2: Trivalent PROTAC Assembly

In targeted protein degradation, the linker's rigidity and metabolic stability dictate the efficacy of the ternary complex[5]. Triazole linkages are highly privileged in PROTAC design because they are resistant to in vivo oxidative degradation and provide rigid spatial vectors[6].

Expertise & Causality: By utilizing hepta-1,6-diyn-4-amine, researchers can synthesize trivalent degraders. The central amine can be conjugated to an E3 ligase recruiter (e.g., a thalidomide or VHL derivative), while the two alkynes are clicked to two identical Protein of Interest (POI) ligands. This dual-display drastically increases the local avidity of the PROTAC, overcoming weak POI-ligand binding affinities.

Logical architecture of a trivalent PROTAC using the hepta-1,6-diyne core.

Core Application 3: Macrocyclization via Glaser-Hay Coupling

Beyond intermolecular click chemistry, the two terminal alkynes of hepta-1,6-diyn-4-amine can be forced into an intramolecular oxidative homocoupling to form highly strained 1,3-diyne macrocycles[7].

Expertise & Causality: The Glaser-Hay coupling utilizes CuCl and TMEDA under an oxygen atmosphere to merge two terminal alkynes into a conjugated diyne[8]. When applied to the hepta-1,6-diyne scaffold (after protecting or functionalizing the amine to prevent unwanted oxidation), the reaction yields a cyclic diyne. This motif is highly valuable in materials science for creating rigid supramolecular architectures and in medicinal chemistry for locking peptides into bioactive conformations. High dilution conditions are mandatory to favor intramolecular cyclization over intermolecular polymerization.

Reaction pathway for the intramolecular Glaser-Hay macrocyclization.

Protocol 5.1: Intramolecular Glaser-Hay Coupling

-

Preparation: Dissolve the N-protected hepta-1,6-diyn-4-amine (1.0 eq) in a mixture of acetone and pyridine (high dilution, ~0.005 M) to suppress intermolecular oligomerization.

-

Catalyst Addition: Add CuCl (0.2 eq) and TMEDA (0.2 eq).

-

Oxidation: Equip the reaction flask with an O₂ balloon. Purge the system and allow it to stir vigorously under the oxygen atmosphere at RT for 12 hours.

-